molecular formula C11H15NO3 B11727686 N-(4-methoxybenzyl)-beta-alanine

N-(4-methoxybenzyl)-beta-alanine

Cat. No.: B11727686
M. Wt: 209.24 g/mol
InChI Key: YXQZHOADCWFPBU-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-beta-alanine is an organic compound that features a beta-alanine backbone with a 4-methoxybenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-beta-alanine typically involves the reaction of beta-alanine with 4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield and purity of the product. Additionally, the use of automated purification systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: this compound amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxybenzyl)-beta-alanine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-beta-alanine involves its interaction with specific molecular targets. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the beta-alanine backbone can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)thiosemicarbazide
  • N-(4-methoxybenzyl)amine
  • N-(4-methoxybenzyl)glycine

Uniqueness

N-(4-methoxybenzyl)-beta-alanine is unique due to its beta-alanine backbone, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the methoxybenzyl group also enhances its hydrophobic interactions and potential for enzyme inhibition.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methylamino]propanoic acid

InChI

InChI=1S/C11H15NO3/c1-15-10-4-2-9(3-5-10)8-12-7-6-11(13)14/h2-5,12H,6-8H2,1H3,(H,13,14)

InChI Key

YXQZHOADCWFPBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCCC(=O)O

Origin of Product

United States

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